

TAK-285: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Dual HER2/EGFR Inhibitor for Drug Development Professionals

Abstract

TAK-285 is a potent and orally bioavailable small molecule inhibitor that demonstrates significant activity against both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] This dual inhibitory action positions **TAK-285** as a promising candidate for therapeutic intervention in cancers characterized by the overexpression or aberrant signaling of these receptor tyrosine kinases. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of **TAK-285**. It includes a summary of key experimental data, detailed methodologies for relevant assays, and a visualization of its mechanism of action within the HER2/EGFR signaling pathway.

Chemical Structure and Properties

TAK-285, with the chemical formula C26H25ClF3N5O3, is a complex synthetic molecule.[1][3] Its structure is characterized by a pyrrolo[3,2-d]pyrimidine scaffold, which is crucial for its kinase inhibitory activity.[4]

Table 1: Chemical Identifiers of TAK-285



Identifier	Value	
IUPAC Name	N-[2-[4-[[3-chloro-4-[3- (trifluoromethyl)phenoxy]phenyl]amino]-5H- pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3- methyl-butanamide[1][4]	
CAS Number	871026-44-7[1]	
Molecular Formula	C26H25CIF3N5O3[1]	
SMILES	CC(C) (CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=C C(=C(C=C3)OC4=CC=CC(=C4)C(F) (F)F)Cl)O[1]	
InChI	InChI=1S/C26H25CIF3N5O3/c1-25(2,37)14- 22(36)31-9-11-35-10-8-20-23(35)24(33-15-32- 20)34-17-6-7-21(19(27)13-17)38-18-5-3-4- 16(12-18)26(28,29)30/h3-8,10,12- 13,15,37H,9,11,14H2,1-2H3,(H,31,36) (H,32,33,34)[1]	
InChlKey	ZYQXEVJIFYIBHZ-UHFFFAOYSA-N[1]	

Table 2: Physicochemical Properties of TAK-285

Property	Value	
Molecular Weight	547.96 g/mol [2][3]	
Exact Mass	547.1598 Da[3]	
Appearance	White to off-white solid powder[3]	
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[4]	

Pharmacological Properties



TAK-285 is a selective, ATP-competitive inhibitor of HER2 and EGFR.[5] It binds to the inactive conformation of EGFR, demonstrating a mode of action similar to other well-characterized kinase inhibitors.[2]

Table 3: In Vitro Inhibitory Activity of TAK-285

Target	IC50 / GI50
HER2	17 nM (IC50)[2][5]
EGFR (HER1)	23 nM (IC50)[2][5]
HER4	260 nM (IC50)[2][5]
BT-474 cells	17 nM (GI50)[2][5]

Table 4: Selectivity Profile of TAK-285 against Other Kinases

Kinase	IC50 (μM)
MEK1	1.1[2][6]
Aurora B	1.7[2][6]
Lck	2.4[2][6]
c-Met	4.2[2][6]
CSK	4.7[2][6]
Lyn B	5.2[2][6]
MEK5	5.7[2][6]

Table 5: In Vivo Pharmacokinetic and Efficacy Data for TAK-285



Parameter	Species	Dose	Value / Outcome
Oral Bioavailability	Rat	50 mg/kg	97.7%[2]
Oral Bioavailability	Mouse	50 mg/kg	72.2%[2]
Antitumor Efficacy	Mouse (BT-474 xenograft)	100 mg/kg (twice daily)	29% Tumor/Control ratio[2]
Antitumor Efficacy	Mouse (4-1ST xenograft)	50 mg/kg (twice daily)	44% Tumor/Control ratio[2][5]
Antitumor Efficacy	Mouse (4-1ST xenograft)	100 mg/kg (twice daily)	11% Tumor/Control ratio[2][5]
Antitumor Efficacy	Rat (4-1ST xenograft)	25 mg/kg	Tumor regression[4]
Antitumor Efficacy	Rat (4-1ST xenograft)	50 mg/kg	Tumor regression[4]

A significant feature of **TAK-285** is its ability to cross the blood-brain barrier, with unbound concentrations in the brain of rats reaching approximately 20% of the free plasma level.[2] This suggests potential therapeutic utility for central nervous system malignancies or metastases.[2]

Experimental Protocols Kinase Inhibition Assay

The inhibitory activity of **TAK-285** against EGFR and HER2 was determined using a radiolabeled ATP kinase assay.

Methodology:

- Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) were expressed as N-terminal FLAG-tagged proteins in a baculovirus expression system.[2] The kinases were then purified using anti-FLAG M2 affinity gel.[2]
- Kinase Reaction: The kinase reactions were conducted in 96-well plates in a total volume of 50 μL. The reaction buffer consisted of 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.[2]



- Reaction Components: Each reaction contained 0.9 μCi of [y-32P]ATP, 50 μM ATP, 5 μg/mL poly(Glu)-Tyr (4:1) as a substrate, and the purified cytoplasmic domain of either EGFR (0.25 μg/mL) or HER2 (0.25 μg/mL).[2]
- Incubation and Detection: The reaction mixtures were incubated, and the incorporation of the radiolabeled phosphate into the substrate was measured to determine the kinase activity.
 The IC50 values were calculated from the dose-response curves of TAK-285.

In Vivo Antitumor Efficacy Study

The in vivo antitumor activity of **TAK-285** was evaluated in xenograft models using human cancer cell lines.

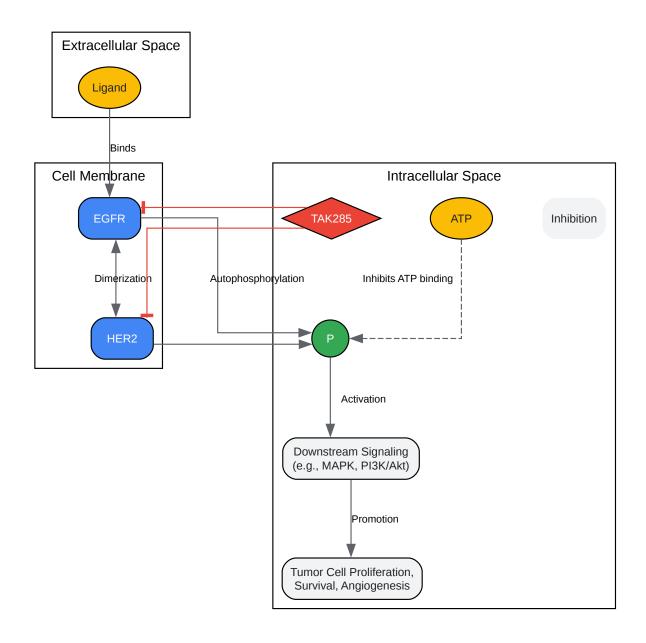
Methodology:

- Animal Models: Female BALB/c nu/nu mice were subcutaneously implanted with either BT-474 (HER2-overexpressing human breast cancer) or 4-1ST (HER2-overexpressing human gastric cancer) tumor cells.[2] Female nude rats (F344/N Jcl-rnu) were used for the 4-1ST xenograft model.[2]
- Drug Administration: TAK-285 was administered orally twice daily for 14 days at the specified doses.[2][5]
- Tumor Growth Measurement: Tumor volume was measured regularly throughout the study. The antitumor efficacy was expressed as the tumor/control (T/C) ratio.
- Toxicity Assessment: Animal body weight was monitored as an indicator of general toxicity.

Signaling Pathway and Mechanism of Action

TAK-285 exerts its antitumor effects by inhibiting the signaling pathways driven by EGFR and HER2. These receptors, upon activation by their ligands or through dimerization, initiate a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the kinase domain, **TAK-285** prevents the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling pathways.





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Figure 1: Mechanism of action of TAK-285 in inhibiting HER2 and EGFR signaling.

Conclusion

TAK-285 is a well-characterized dual inhibitor of HER2 and EGFR with potent in vitro and in vivo antitumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and ability to penetrate the blood-brain barrier, makes it an attractive candidate for further clinical



development in the treatment of HER2- and/or EGFR-driven malignancies. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies to explore the full therapeutic potential of this promising compound.

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- To cite this document: BenchChem. [TAK-285: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684519#tak-285-chemical-structure-and-properties]

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